molecular formula C20H16FN3O2S B2609669 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034592-67-9

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2609669
CAS No.: 2034592-67-9
M. Wt: 381.43
InChI Key: MBZTTYIYJJEYGC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
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Scientific Research Applications

Decarboxylative Fluorination

A study by Yuan et al. (2017) highlighted the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, including compounds structurally related to the chemical . This method allows the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms confer, such as increased stability and lipophilicity Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017.

Carbon−Sulfur Bond Formation

Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, which is applicable in synthesizing complex molecules with potential therapeutic applications. The process showcases the versatility in constructing molecules with sulfur-containing moieties, essential for many drugs' biological activity T. Norris, K. Leeman, 2008.

Synthesis and Characterization of Novel Compounds

McLaughlin et al. (2016) reported on the synthesis and analytical characterization of a research chemical closely related to the compound . Their work underscores the importance of accurate characterization in the development of new synthetic cannabinoids and highlights the role of such compounds in understanding cannabinoid receptor interactions, which could lead to new therapeutic targets Gavin McLaughlin et al., 2016.

Crystal Structure Analysis

Jasinski et al. (2012) conducted a study on pyrazoline derivatives, including the synthesis, characterization, and crystal structure analysis of compounds structurally akin to the one of interest. Their research provides insights into the molecular geometry and interactions, which are crucial for designing compounds with desired properties, such as increased efficacy or reduced toxicity in drug development J. Jasinski et al., 2012.

Antimicrobial Activity

A study by Hamed et al. (2020) explored the synthesis of chitosan Schiff bases using heterocyclic moieties and investigated their antimicrobial activity. This approach demonstrates the potential of incorporating the compound into larger molecules to enhance antimicrobial properties, addressing the need for new agents in combating antibiotic-resistant bacteria A. Hamed et al., 2020.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)20(25)22-12-15-8-9-18(26-15)19-3-2-10-27-19/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZTTYIYJJEYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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